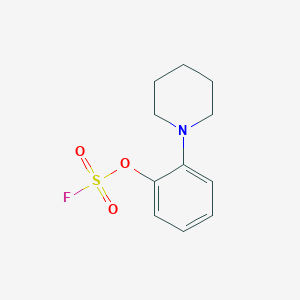
1-(2-Fluorosulfonyloxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorosulfonyloxyphenyl)piperidine, also known as FSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FSP is a piperidine derivative with a fluorosulfonyloxyphenyl group attached to it. This compound has been studied extensively for its unique chemical properties, which make it a promising candidate for various research and development applications.
作用機序
The exact mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine is not well understood, but it is believed to act through the inhibition of various biological targets. 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and improved cognitive function. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to inhibit the growth of cancer cells, potentially through the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by 1-(2-Fluorosulfonyloxyphenyl)piperidine can lead to an increase in acetylcholine levels, which can improve cognitive function. 1-(2-Fluorosulfonyloxyphenyl)piperidine has also been shown to have activity against cancer cells, which could potentially lead to the development of new cancer therapies. However, the specific effects of 1-(2-Fluorosulfonyloxyphenyl)piperidine on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.
実験室実験の利点と制限
One advantage of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its potential as a drug candidate for various diseases, including Alzheimer's disease and cancer. 1-(2-Fluorosulfonyloxyphenyl)piperidine has also been shown to have a high degree of selectivity for certain biological targets, which can reduce the likelihood of off-target effects. However, one limitation of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the specific effects of 1-(2-Fluorosulfonyloxyphenyl)piperidine on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.
将来の方向性
There are several potential future directions for research on 1-(2-Fluorosulfonyloxyphenyl)piperidine. One area of interest is the development of 1-(2-Fluorosulfonyloxyphenyl)piperidine as a potential drug candidate for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine and its effects on cognitive function. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Finally, there is potential for the development of new synthetic methods for 1-(2-Fluorosulfonyloxyphenyl)piperidine that could improve its yield and purity.
合成法
The synthesis of 1-(2-Fluorosulfonyloxyphenyl)piperidine involves the reaction of 1-(2-hydroxyphenyl)piperidine with fluorosulfonic acid. The reaction is typically carried out in a solvent such as dichloromethane, and the resulting product is purified through various methods such as column chromatography or recrystallization. The yield and purity of the final product can vary depending on the specific reaction conditions used.
科学的研究の応用
1-(2-Fluorosulfonyloxyphenyl)piperidine has been primarily studied for its potential applications in drug discovery and development. This compound has been shown to have activity against various biological targets, including enzymes and receptors. 1-(2-Fluorosulfonyloxyphenyl)piperidine has been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-17(14,15)16-11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZCOYKSLJCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorosulfonyloxyphenyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

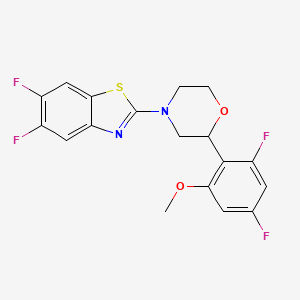
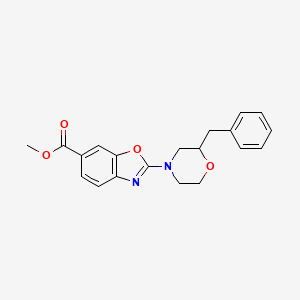
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
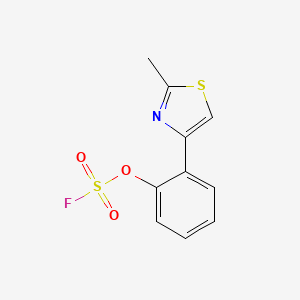
![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
![N-[[4-(1-phenylethylamino)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433009.png)
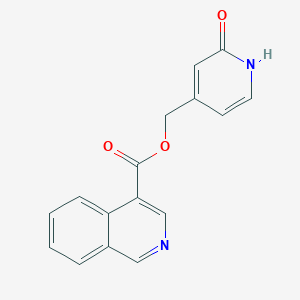
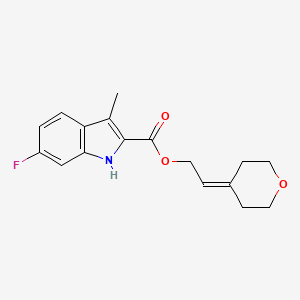
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433027.png)
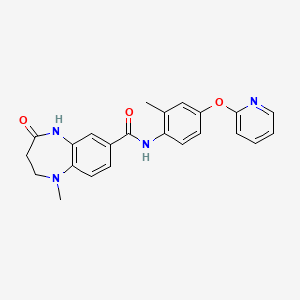
![tert-butyl 5-[(1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B7433043.png)
![2-[4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoyl]piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B7433059.png)